Cas no 15764-04-2 (α-Vetivone)

α-Vetivone structure
α-Vetivone structure
Product Name:α-Vetivone
CAS-nummer:15764-04-2
MF:C15H22O
MW:218.334584712982
CID:179240
PubChem ID:442405
Update Time:2025-04-19

α-Vetivone Chemische en fysische eigenschappen

Naam en identificatie

    • 2(3H)-Naphthalenone,4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethylidene)-, (4R,4aS)-
    • (4R,4aS)-4,4a-dimethyl-6-propan-2-ylidene-4,5,7,8-tetrahydro-3H-naphthalen-2-one
    • (4R-cis)-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethylidene)naphthalen-2(3H)-one
    • (-)-&#946
    • (+)-Isonootkatone
    • (+)-α-Vetivon
    • (+)-α-Vetivone
    • (4R,4aS)-4,4a-Dimethyl-6-(propan-2-ylidene)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
    • ,&#947
    • 4&#946
    • H,5α-Eremophila-1(10),7(11)-dien-2-one
    • Isonootkaton
    • Isonootkatone
    • -Nootkatone
    • Vetiverone
    • α-Vetivone
    • 2(3h)-naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethylidene
    • (4 theta-cis)-)
    • 4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethylidene)- (4theta-cis)-2(3h)-naphthalenon
    • 2(3H)-Naphthalenone,4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethylidene)-,(4R-cis)-
    • UNII-WA62V77MMV
    • NS00051642
    • DTXSID60884848
    • 4.beta.H,5.alpha.-Eremophila-1(10),7(11)-dien-2-one
    • 15764-04-2
    • C09744
    • (4R-CIS)-4,4A,5,6,7,8-HEXAHYDRO-4,4A-DIMETHYL-6-(1-METHYLETHYLIDENE)-2(3H)-NAPHTHALENONE
    • 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethylidene)-, (4R,4aS)-
    • (+)-.alpha.-Vetivon
    • (+)-.alpha.-Vetivone
    • .ALPHA.-VETIVONE [MI]
    • CHEBI:10339
    • SCHEMBL1545445
    • alpha-Vetivone
    • EINECS 239-855-1
    • 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethylidene)-, (4R-cis)-
    • WA62V77MMV
    • Q8083965
    • .alpha.-Vetivone
    • (4R,4aS)-6-isopropylidene-4,4a-dimethyl-4,5,7,8-tetrahydro-3H-naphthalen-2-one
    • Inchi: 1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11H,5-7,9H2,1-4H3/t11-,15+/m1/s1
    • InChI-sleutel: NIIPDXITZPFFTE-ABAIWWIYSA-N
    • LACHT: O=C1C=C2CC/C(=C(/C)\C)/C[C@@]2(C)[C@H](C)C1

Berekende eigenschappen

  • Exacte massa: 218.16716
  • Monoisotopische massa: 218.167
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 0
  • Complexiteit: 382
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 17.1Ų

Experimentele eigenschappen

  • Dichtheid: d420 1.003 (liquid, supercooled)
  • Smeltpunt: 51.5° (Naves, Perrottet); mp of racemate 30-35° (Marshall, Andersen)
  • Kookpunt: 299.03°C (rough estimate)
  • Vlampunt: 147.1°C
  • Brekindex: nD20 1.5384
  • PSA: 17.07
  • LogboekP: 4.04830
  • Specifieke rotatie: D20 +248° (chloroform)

α-Vetivone Prijsmeer >>

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BAI LING WEI Technology Co., Ltd.
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